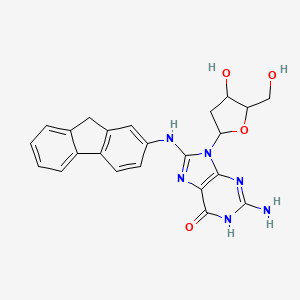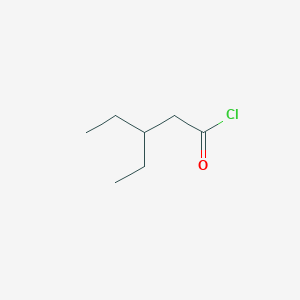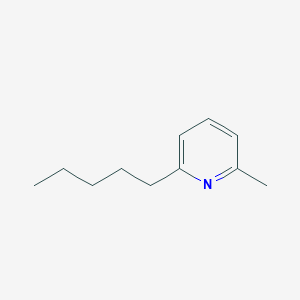
2-Deoxy-8-(9h-fluoren-2-ylamino)-guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine is a modified nucleoside analog that has garnered interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by the substitution of the guanine base with a fluorenyl group, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine typically involves multi-step organic synthesis. The process begins with the protection of the hydroxyl groups of 2-deoxyguanosine, followed by the introduction of the fluorenyl group through nucleophilic substitution. The reaction conditions often require the use of anhydrous solvents, inert atmosphere, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to enhance efficiency and scalability. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized under specific conditions, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can modify the fluorenyl group, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenyl group can yield fluorenone derivatives, while substitution reactions can produce a variety of modified nucleosides.
科学的研究の応用
2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine has several applications in scientific research:
Chemistry: It is used as a probe to study nucleic acid interactions and dynamics.
Biology: The compound is employed in the investigation of DNA repair mechanisms and mutagenesis.
Medicine: Research explores its potential as an anticancer agent due to its ability to interfere with DNA replication.
Industry: It may be used in the development of novel materials and sensors due to its unique photophysical properties.
作用機序
The mechanism of action of 2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine involves its incorporation into DNA, where it can disrupt normal base pairing and replication processes. The fluorenyl group can intercalate between DNA bases, leading to structural distortions and potential inhibition of DNA polymerase activity. This can result in the induction of DNA damage and activation of repair pathways.
類似化合物との比較
Similar Compounds
8-Aminoguanosine: Another modified nucleoside with an amino group at the 8-position.
8-Bromoguanosine: Contains a bromine atom at the 8-position, used in similar research applications.
8-Oxoguanosine: An oxidized form of guanosine, commonly studied in the context of oxidative stress and DNA damage.
Uniqueness
2-Deoxy-8-(9H-fluoren-2-ylamino)-guanosine is unique due to the presence of the fluorenyl group, which imparts distinct photophysical properties and enhances its utility in studying nucleic acid interactions. Its ability to intercalate into DNA and disrupt replication makes it a valuable tool in both basic and applied research.
特性
分子式 |
C23H22N6O4 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
2-amino-8-(9H-fluoren-2-ylamino)-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C23H22N6O4/c24-22-27-20-19(21(32)28-22)26-23(29(20)18-9-16(31)17(10-30)33-18)25-13-5-6-15-12(8-13)7-11-3-1-2-4-14(11)15/h1-6,8,16-18,30-31H,7,9-10H2,(H,25,26)(H3,24,27,28,32) |
InChIキー |
RMYQNJYFBAYPNG-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C5)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B13989972.png)





![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)



![tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13990016.png)


